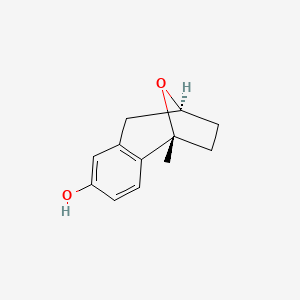

3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

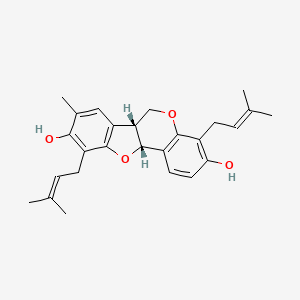

3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-al is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 24-hydroxy steroid, a 26-oxo steroid and a steroid aldehyde. It has a role as a bile acid metabolite.

科学研究应用

Synthesis in Bile Acid Biosynthesis

The compound 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al and its derivatives have been used in studies related to bile acid biosynthesis. For instance, the synthesis of coenzyme A esters of this compound and similar derivatives has been significant for understanding the beta-oxidation process in bile acid biosynthesis (Kurosawa et al., 2001).

Role in Cholic Acid Biosynthesis

Studies have shown the importance of various derivatives of 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al in cholic acid biosynthesis. These include the conversion of related compounds by liver microsomes into key intermediates in the biosynthetic pathway of cholic acid (Cheng et al., 1977).

Synthesis of Biological Precursors

The synthesis of biological precursors of cholic acid, including compounds related to 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al, has been an area of focus. This includes studying the conversion processes and the intermediates formed in the synthesis of cholic acid (Dayal et al., 1978).

Application in Understanding Metabolic Disorders

Studies on the metabolism of compounds similar to 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al have provided insights into metabolic disorders. For example, research on the metabolism of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid in siblings with cholestasis due to intrahepatic bile duct anomalies has contributed to understanding certain inborn errors in cholic acid synthesis (Hanson et al., 1975).

Studies in Bile Salt Biosynthesis

Research on the synthesis of related compounds and their metabolism in liver microsomes has provided valuable insights into the biosynthesis of bile salts. This includes the study of stereospecific side-chain hydroxylations of related compounds in bile acid biosynthesis (Shefer et al., 1978).

Comparative Studies in Bile Salts

Further research has involved the comparative study of bile salts, identifying new types of bile salts in different species. This includes studying variations and structural differences in bile salts across various species (Haslewood & Tökes, 1972).

属性

产品名称 |

3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al |

|---|---|

分子式 |

C27H46O5 |

分子量 |

450.7 g/mol |

IUPAC 名称 |

(6R)-3-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal |

InChI |

InChI=1S/C27H46O5/c1-15(5-8-22(30)16(2)14-28)19-6-7-20-25-21(13-24(32)27(19,20)4)26(3)10-9-18(29)11-17(26)12-23(25)31/h14-25,29-32H,5-13H2,1-4H3/t15-,16?,17+,18-,19-,20+,21+,22?,23-,24+,25+,26+,27-/m1/s1 |

InChI 键 |

MZWYIFQIBJLCBI-OYYINRPOSA-N |

手性 SMILES |

C[C@H](CCC(C(C)C=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

规范 SMILES |

CC(CCC(C(C)C=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

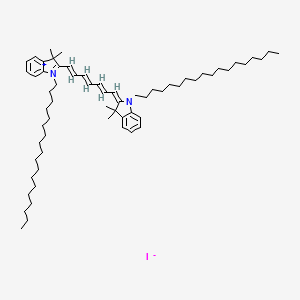

![Calix[6]pyrrole](/img/structure/B1263057.png)

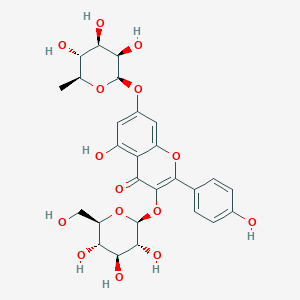

![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)

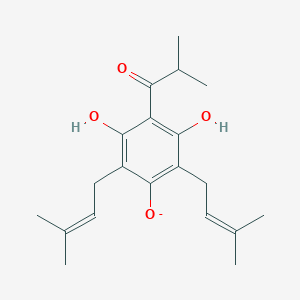

![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)

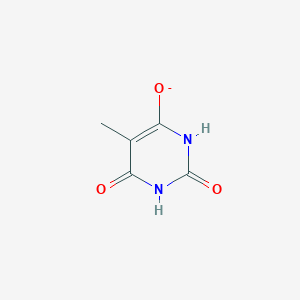

![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)

![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)